4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,8-dimethyl-
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Overview
Description
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,8-dimethyl- is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazoquinoline core with specific substitutions at various positions, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,8-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of substituted aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization with polyphosphoric acid . Another approach includes the amination of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline using nucleophilic substitution or reacting with ammonium hydroxide in the presence of tosyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonium hydroxide, tosyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and interactions with cellular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,8-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit ataxia telangiectasia mutated (ATM) kinase, a key enzyme involved in the DNA damage response . By inhibiting ATM kinase, the compound can potentiate the effects of DNA-damaging agents, leading to enhanced anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-Isobutyl-1H-imidazo[4,5-c]quinoline: Known for its immunomodulatory properties.
Imidazol-4-ones: Utilized in various applications, including medicinal chemistry and natural product synthesis.
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,8-dimethyl- stands out due to its specific substitutions, which confer unique biological activities and enhance its potential as a therapeutic agent. Its ability to inhibit ATM kinase and potentiate DNA-damaging agents makes it a promising candidate for anticancer therapy.
Properties
CAS No. |
133306-17-9 |
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Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
5-butyl-1,8-dimethylimidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C16H19N3O/c1-4-5-8-19-13-7-6-11(2)9-12(13)15-14(16(19)20)17-10-18(15)3/h6-7,9-10H,4-5,8H2,1-3H3 |
InChI Key |
JAELTPJMENJSEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C)C3=C(C1=O)N=CN3C |
Origin of Product |
United States |
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